3-Chlorofuran-2-carbonyl chloride

Description

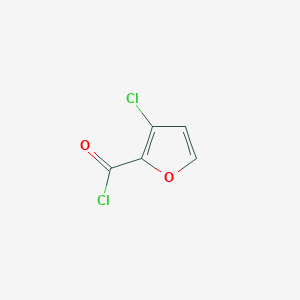

3-Chlorofuran-2-carbonyl chloride (CAS: 66144-46-5) is a reactive acyl chloride derivative of a chlorinated furan ring. Its molecular formula is C₅H₂Cl₂O₂, with a molecular weight of 164.97 g/mol . The compound features a furan ring substituted with a chlorine atom at the 3-position and a carbonyl chloride group at the 2-position. It is widely used as a synthetic intermediate in organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and polymers. Supplied as a crystalline solid, it requires careful handling due to its moisture sensitivity and high reactivity .

Properties

IUPAC Name |

3-chlorofuran-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2O2/c6-3-1-2-9-4(3)5(7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNXYTGKQZNCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605200 | |

| Record name | 3-Chlorofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66144-46-5 | |

| Record name | 3-Chlorofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorofuran-2-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of furan-2-carbonyl chloride using chlorine gas or other chlorinating agents under controlled conditions . Another method includes the reaction of furan-2-carboxylic acid with thionyl chloride, followed by chlorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors where furan derivatives are treated with chlorinating agents under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorofuran-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted furan derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

3-Chlorofuran-2-carbonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. The compound's reactivity allows it to be utilized in the formation of key functional groups necessary for drug activity.

1.1. Synthesis of Antiviral Agents

Recent studies have highlighted the compound's role in synthesizing non-nucleoside inhibitors for respiratory viruses, such as Respiratory Syncytial Virus (RSV). The synthesis involves coupling this compound with various amines to yield potent antiviral candidates. For instance, modifications at the C3 position of the furan ring have shown promising results in enhancing bioactivity and selectivity against viral targets .

1.2. Development of Anticoagulants

The compound has been explored in the synthesis of anticoagulant agents, similar to other carbonyl chlorides derived from furan derivatives. Its ability to form acyl chlorides facilitates the creation of novel anticoagulants that exhibit improved efficacy and safety profiles compared to existing treatments .

Material Science Applications

Beyond pharmaceuticals, this compound finds applications in material science, particularly in the development of polymers and coatings.

2.1. Polymerization Processes

The compound can act as a monomer or a co-monomer in polymerization reactions, contributing to the formation of functionalized polymers with specific properties such as enhanced thermal stability and chemical resistance. This is particularly useful in creating materials for protective coatings and advanced composites.

2.2. Synthesis of Specialty Chemicals

In addition to its role in polymer chemistry, this compound is used to synthesize specialty chemicals that serve as intermediates for agrochemicals and other industrial applications. Its reactivity allows for diverse functionalization strategies that are crucial for developing tailored chemical products.

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Antiviral Compounds | Demonstrated that derivatives synthesized from this compound exhibited significant antiviral activity against RSV with modified substituents at the furan ring enhancing potency. |

| Study B | Polymer Coatings | Utilized this compound in developing polymer coatings that showed improved durability and resistance to environmental degradation compared to conventional materials. |

| Study C | Anticoagulants | Explored its use in synthesizing novel anticoagulants with higher selectivity for Xa factor inhibition, showing promising results in preclinical trials. |

Mechanism of Action

The mechanism of action of 3-chlorofuran-2-carbonyl chloride primarily involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This makes it highly susceptible to nucleophilic attack, leading to the formation of various substituted products . The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Structural and Reactivity Differences

3-Chlorothiophene-2-carbonyl Chloride :

Replacing the furan oxygen with sulfur (thiophene) increases molecular weight (~181 g/mol) and aromatic stability. Thiophene’s lower electron density compared to furan reduces the reactivity of the acyl chloride group, making it less prone to hydrolysis but suitable for reactions requiring milder conditions .- 2-(Chlorothio)pyridine-3-carbonyl Chloride: The pyridine ring introduces a nitrogen atom, creating an electron-deficient aromatic system. This enhances the electrophilicity of the carbonyl chloride, enabling reactions with nucleophiles like amines or alcohols.

Stability and Handling

- All three compounds are moisture-sensitive and typically stored at low temperatures (-20°C).

- The furan derivative’s higher reactivity necessitates stricter anhydrous conditions compared to the thiophene analogue .

Biological Activity

3-Chlorofuran-2-carbonyl chloride, also known as 5-chlorofuran-2-carbonyl chloride, is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its chemical properties, biological effects, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | CHClO |

| Molecular Weight | 164.98 g/mol |

| IUPAC Name | 5-chlorofuran-2-carbonyl chloride |

| CAS Number | 24078-79-3 |

| Appearance | Powder |

| Storage Temperature | +4 °C |

This compound is classified as a carbonyl chloride, which indicates it contains a carbonyl group (C=O) bonded to a chlorine atom. Its structure allows for various substitutions that can influence its biological activity.

Antiviral Properties

Research has indicated that this compound exhibits antiviral activity. In a study focusing on non-nucleoside inhibitors of respiratory viruses, the compound was synthesized and evaluated for its efficacy against respiratory syncytial virus (RSV). The results showed that substitution at the 3 position was critical for maintaining antiviral activity. Specifically, when the 3-methyl group was replaced with a 3-chloro substituent, the compound retained some activity, with an effective concentration (EC50) of 0.76 µM and a cytotoxic concentration (CC50) of 30 µM .

Cytotoxicity

While investigating its antiviral properties, researchers also noted a significant cytotoxic effect among some derivatives of furan-based compounds. Approximately 41% of the candidates tested exhibited cytotoxicity defined as less than 70% metabolic activity compared to control cells after a 48-hour exposure period . This highlights the need for careful evaluation when considering therapeutic applications.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that modifications at the C3 position of the furan ring significantly impacted biological activity. For instance, derivatives with different substituents were assessed for their ability to inhibit viral replication, revealing that certain modifications could enhance or diminish efficacy .

- Structural Analysis : The structural basis for binding interactions of similar compounds with cyclooxygenase enzymes was explored. This research provided insights into how structural features influence biological activity and potential therapeutic applications in inflammation and pain management .

- Environmental Impact : Investigations into chlorinated compounds similar to this compound have raised concerns regarding their potential as bladder carcinogens when formed as byproducts in chlorinated water systems. This underscores the importance of understanding both the therapeutic potential and environmental implications of such compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.